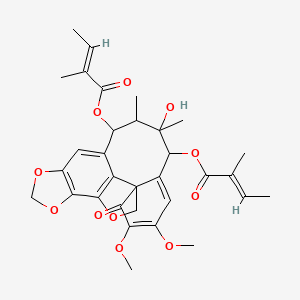
KadsulignanD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KadsulignanD is a synthetic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. It is a member of the lignan family, which are naturally occurring compounds found in plants. Lignans are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KadsulignanD involves multiple steps, starting from simple organic molecules. The synthetic route typically includes the following steps :
Formation of the core structure: This involves the use of reagents such as TMPMgBr and Cy2BCl, followed by reactions with TiCl4, LiH, and MeMgBr.
Functional group modifications: Various functional groups are introduced or modified using reagents like KHF2, S-Phos Pd-G2, and K3PO4.
Final assembly: The final steps involve the use of reagents such as IBX, NaBH4, and Ru(bpy)3(PF6)2 under blue light to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
KadsulignanD undergoes various types of chemical reactions, including:
Oxidation: Using reagents like IBX and NaBH4.
Reduction: Involving reagents such as NaBH4.
Substitution: Using reagents like Allyl-Br and Cs2CO3.
Common Reagents and Conditions
Oxidation: IBX in the presence of NaBH4.
Reduction: NaBH4 under mild conditions.
Substitution: Allyl-Br and Cs2CO3 in a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation reactions may introduce hydroxyl groups, while substitution reactions can replace existing functional groups with new ones .
Scientific Research Applications
KadsulignanD has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity.
Mechanism of Action
The mechanism of action of KadsulignanD involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in oxidative stress and inflammation. The exact molecular targets are still under investigation, but it is thought to interact with enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
KadsulignanD can be compared with other lignan compounds, such as:
Sesamin: Known for its antioxidant properties.
Matairesinol: Studied for its potential anticancer activity.
Pinoresinol: Investigated for its anti-inflammatory effects.
This compound is unique due to its specific chemical structure and the combination of biological activities it exhibits.
Properties
Molecular Formula |
C32H36O11 |
|---|---|
Molecular Weight |
596.6 g/mol |
IUPAC Name |
[14-hydroxy-18,19-dimethoxy-13,14-dimethyl-15-[(E)-2-methylbut-2-enoyl]oxy-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C32H36O11/c1-9-15(3)29(34)42-23-17(5)31(6,36)28(43-30(35)16(4)10-2)19-12-20(37-7)25(38-8)27(33)32(19)13-39-26-22(32)18(23)11-21-24(26)41-14-40-21/h9-12,17,23,28,36H,13-14H2,1-8H3/b15-9+,16-10+ |
InChI Key |
CFIUOXCHUGBSDK-KAVGSWPWSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1C(C(C(C2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)OC(=O)/C(=C/C)/C)(C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(C(C2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)OC(=O)C(=CC)C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















